molecular formula C15H10F3N3O B11065027 N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide

N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide

Cat. No.: B11065027
M. Wt: 305.25 g/mol
InChI Key: GBIRXLGLSMTIBI-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide is an organic compound that features a benzimidazole ring substituted with a trifluoromethyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide typically involves the condensation of 2-(trifluoromethyl)benzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide is unique due to the combination of the trifluoromethyl-substituted benzimidazole ring and the benzamide moiety. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H10F3N3O

Molecular Weight

305.25 g/mol

IUPAC Name

N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]benzamide

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)14-20-11-8-4-7-10(12(11)21-14)19-13(22)9-5-2-1-3-6-9/h1-8H,(H,19,22)(H,20,21)

InChI Key

GBIRXLGLSMTIBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=C(N3)C(F)(F)F

Origin of Product

United States

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